N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

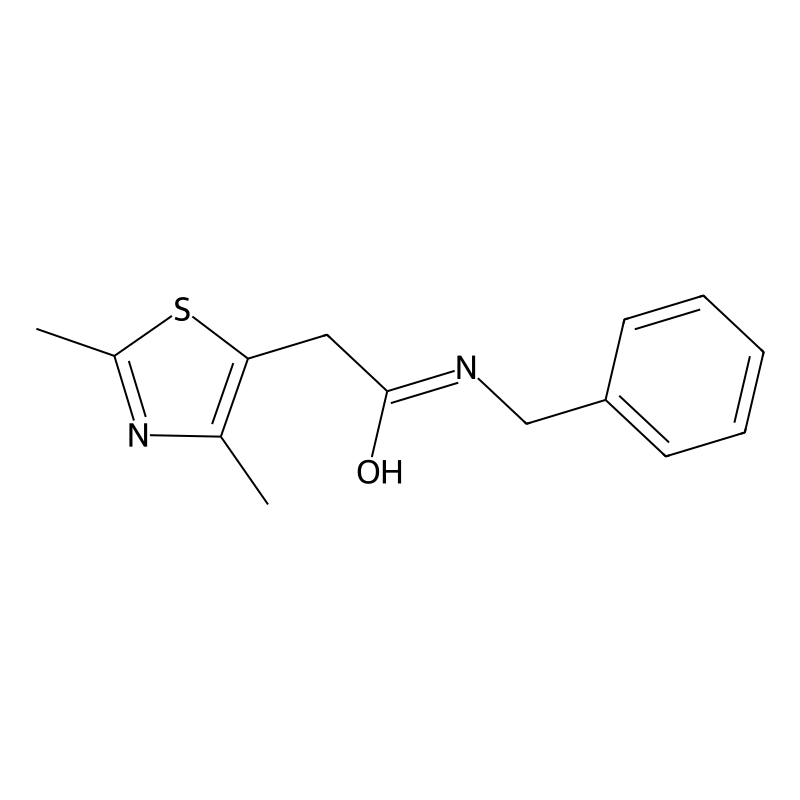

N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide is a synthetic organic compound that belongs to the thiazole family, characterized by a thiazole ring substituted with a benzyl group and an acetamide moiety. The chemical structure can be represented as follows:

This compound is notable for its potential biological activities and applications in medicinal chemistry. The thiazole ring is known for its diverse pharmacological properties, making derivatives like N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide of significant interest in drug development.

- Skin and eye irritation: Amides can be irritating to the skin and eyes.

- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.

- Unknown toxicity: The absence of data suggests the potential for unknown toxicological effects.

- Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can yield amine derivatives through the use of lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions may occur, allowing for the replacement of the benzyl group with other substituents under appropriate conditions.

These reactions typically require organic solvents such as dimethylformamide and bases like potassium carbonate as catalysts.

Research indicates that N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide exhibits various biological activities:

- Antibacterial and Antifungal Properties: Studies have shown that thiazole derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

- Anticancer Activity: The compound has been investigated for its efficacy against cancer cell lines, indicating its potential as a therapeutic agent in oncology.

The mechanism of action is believed to involve interaction with specific biochemical pathways influenced by the thiazole structure .

The synthesis of N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide can be accomplished through several methods. A common approach involves:

- Reaction of 2,4-dimethylthiazole with Benzyl Bromide:

- This reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

- A base such as potassium carbonate is used to facilitate the reaction.

This method allows for efficient formation of the desired compound with good yields.

N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide has several applications across different fields:

- Pharmaceutical Industry: Its potential as an antibacterial and anticancer agent makes it a candidate for drug development.

- Material Science: The compound can serve as a building block in the synthesis of more complex heterocyclic compounds.

Research continues to explore its utility in various therapeutic areas due to its diverse biological activities.

Studies on the interactions of N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide with biological targets are essential for understanding its pharmacodynamics. These studies often focus on:

- Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.

- Mechanistic Pathways: Investigating how the compound influences cellular processes and signaling pathways.

Such research contributes to elucidating the therapeutic potential and safety profile of this compound .

N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide can be compared with other thiazole derivatives to highlight its uniqueness. Some similar compounds include:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-disubstituted thiazoles | Varying substituents on the thiazole ring | Broad range of biological activities |

| N-aryl cyanoacetamides | Cyano group attached to aryl substituents | Diverse biological activities |

| 4-methylthiazole derivatives | Methyl group substitutions on thiazole | Antibacterial and antifungal properties |

The uniqueness of N-benzyl-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide lies in its specific combination of substituents which may confer distinct biological properties not found in other thiazole derivatives .